molecular formula C11H10N6O2S3 B12625107 C11H10N6O2S3

C11H10N6O2S3

Cat. No.: B12625107
M. Wt: 354.4 g/mol
InChI Key: GBFLELQFNFIQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula “C11H10N6O2S3” is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C11H10N6O2S3” typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiocarbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, amines, or alcohols are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, “C11H10N6O2S3” is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “C11H10N6O2S3” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    C11H10N6O2S2: A similar compound with one less sulfur atom.

    C11H10N6O2S4: A similar compound with one additional sulfur atom.

    C11H10N6O3S3: A similar compound with one additional oxygen atom.

Uniqueness: The uniqueness of “C11H10N6O2S3” lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10N6O2S3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H10N6O2S3/c1-5-9(19)13-10-17(16-5)7(3-20-10)12-8(18)4-21-11-15-14-6(2)22-11/h3H,4H2,1-2H3,(H,12,18)

InChI Key

GBFLELQFNFIQMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C(S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.